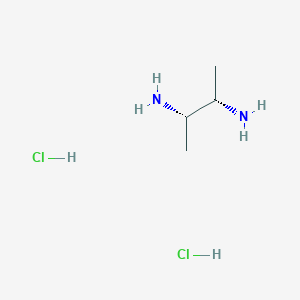
(2S,3S)-Butane-2,3-diamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S)-Butane-2,3-diamine dihydrochloride is a chiral diamine compound with the molecular formula C4H14Cl2N2. It is commonly used in various chemical and biological applications due to its unique stereochemistry and reactivity. The compound is often utilized in the synthesis of pharmaceuticals, agrochemicals, and as a chiral building block in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-Butane-2,3-diamine dihydrochloride typically involves the reduction of the corresponding diketone or diester precursor. One common method is the catalytic hydrogenation of (2S,3S)-2,3-butanedione using a chiral catalyst to obtain the desired diamine. The reaction is usually carried out under mild conditions with hydrogen gas and a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of biocatalysts, such as enzymes, is also explored for the environmentally friendly synthesis of this compound .
化学反应分析
Types of Reactions
(2S,3S)-Butane-2,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or other oxidized derivatives.
Reduction: It can be further reduced to form monoamines or other reduced products.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include diketones, monoamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
(2S,3S)-Butane-2,3-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound is employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry.
作用机制
The mechanism of action of (2S,3S)-Butane-2,3-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound’s chiral nature allows it to selectively bind to specific active sites, influencing the activity of enzymes and other proteins. This selective binding can modulate biochemical pathways, leading to desired therapeutic or industrial effects .
相似化合物的比较
Similar Compounds
- (2R,3R)-Butane-2,3-diamine dihydrochloride
- (2S,3R)-Butane-2,3-diamine dihydrochloride
- (2R,3S)-Butane-2,3-diamine dihydrochloride
Uniqueness
(2S,3S)-Butane-2,3-diamine dihydrochloride is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Compared to its diastereomers and enantiomers, this compound exhibits different physical and chemical properties, making it suitable for specific applications in asymmetric synthesis and chiral resolution .
属性
分子式 |
C4H14Cl2N2 |
|---|---|
分子量 |
161.07 g/mol |
IUPAC 名称 |
(2S,3S)-butane-2,3-diamine;dihydrochloride |
InChI |
InChI=1S/C4H12N2.2ClH/c1-3(5)4(2)6;;/h3-4H,5-6H2,1-2H3;2*1H/t3-,4-;;/m0../s1 |
InChI 键 |
UEGFKFNFTYLWMM-RGVONZFCSA-N |
手性 SMILES |
C[C@@H]([C@H](C)N)N.Cl.Cl |
规范 SMILES |
CC(C(C)N)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl (4aR,6R,7aS)-rel-6-amino-octahydro-1H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B11751140.png)
![1-(Benzo[d]thiazol-4-yl)ethanone](/img/structure/B11751147.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11751149.png)
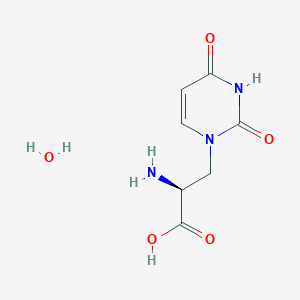
![[2,2'-Bithiophene]-5,5'-diamine](/img/structure/B11751170.png)
![1-(6-Amino-2,3-dihydro-4h-benzo[b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B11751173.png)
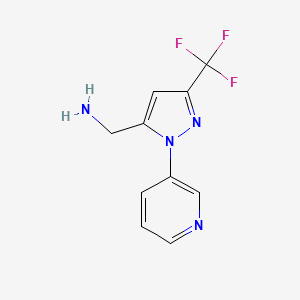
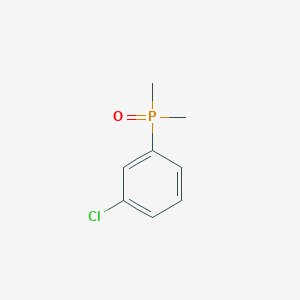
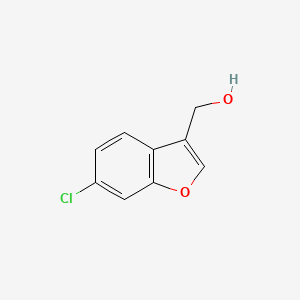
![N-((3R,6S)-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11751188.png)

-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11751198.png)

![[5-Chloro-2-(2-methylpropyl)phenyl]hydrazine](/img/structure/B11751215.png)
